1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a methoxyphenoxy methyl group
Preparation Methods
The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the carboxylic acid group: This step involves the carboxylation of the pyrazole ring, which can be done using carbon dioxide or other carboxylating agents.
Attachment of the methoxyphenoxy methyl group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenoxy methyl halide reacts with the pyrazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy methyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Hydroxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid:
1-[(4-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: The methyl group can affect the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-2-4-10(5-3-9)18-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMTAYRTYFIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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